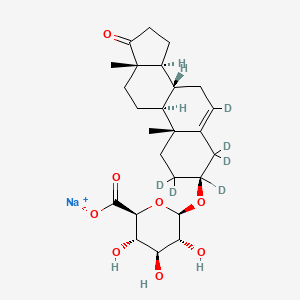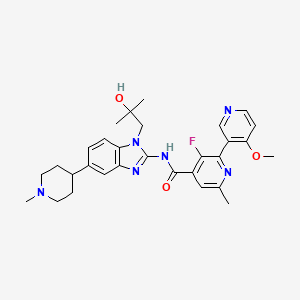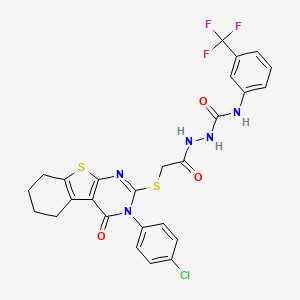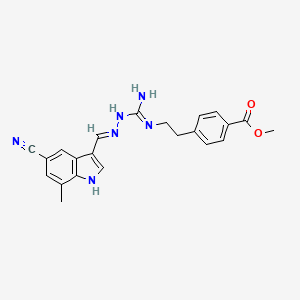
4-Hydroxy Propafenone-d5 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy Propafenone-d5 Hydrochloride is a labeled metabolite of Propafenone, a Class 1C antiarrhythmic agent. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various research applications, particularly in the field of pharmacokinetics and drug metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Propafenone-d5 Hydrochloride involves the deuteration of 4-Hydroxy PropafenoneThe reaction conditions often involve elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. The compound is then purified through crystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy Propafenone-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent form, 4-Hydroxy Propafenone.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of 4-Hydroxy Propafenone, such as ketones, aldehydes, and substituted phenols .
Aplicaciones Científicas De Investigación
4-Hydroxy Propafenone-d5 Hydrochloride is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies to understand reaction mechanisms and pathways.
Biology: The compound is used in metabolic studies to track the biotransformation of Propafenone in biological systems.
Medicine: It aids in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Propafenone.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
The mechanism of action of 4-Hydroxy Propafenone-d5 Hydrochloride is similar to that of Propafenone. It works by slowing the influx of sodium ions into cardiac muscle cells, reducing excitability and stabilizing myocardial membranes. This action helps in managing arrhythmias by prolonging the refractory period and reducing automaticity .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy Propafenone Hydrochloride-d5: Another deuterium-labeled derivative used in similar research applications.
4-Hydroxy Propafenone Hydrochloride: The non-deuterated form used in clinical settings.
Uniqueness
4-Hydroxy Propafenone-d5 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research, such as improved stability and altered pharmacokinetic properties. This makes it particularly valuable in studies requiring precise quantitation and tracking of metabolic pathways .
Propiedades
Fórmula molecular |
C21H28ClNO4 |
|---|---|
Peso molecular |
398.9 g/mol |
Nombre IUPAC |
1-[4-hydroxy-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-13-17(23)9-10-19(21)20(25)11-8-16-6-4-3-5-7-16;/h3-7,9-10,13,18,22-24H,2,8,11-12,14-15H2,1H3;1H/i14D2,15D2,18D; |
Clave InChI |
WKRSKHMUIJZGKZ-CHHLNNTKSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=CC(=C1)O)C(=O)CCC2=CC=CC=C2)O)NCCC.Cl |
SMILES canónico |
CCCNCC(COC1=C(C=CC(=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


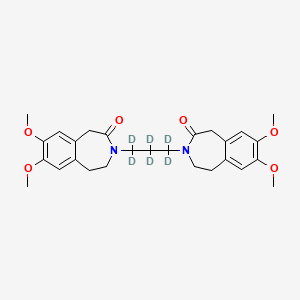
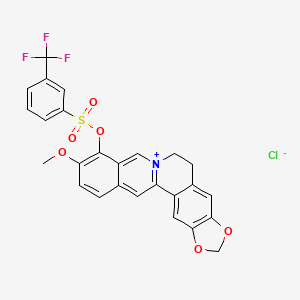
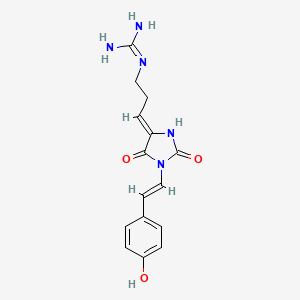
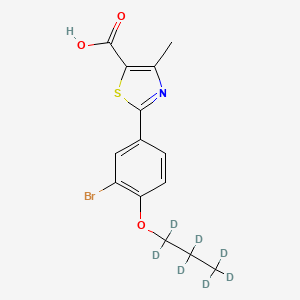
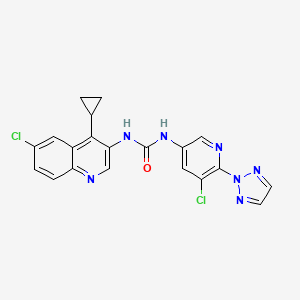

![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
